1,6-Dihydrocarvone

Description

Dihydrocarvone has been reported in Cymbopogon martinii, Origanum cordifolium, and other organisms with data available.

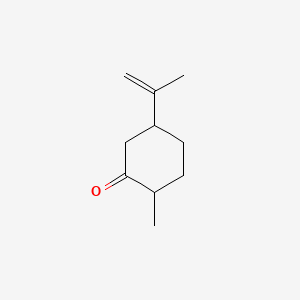

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863556 | |

| Record name | 1,6-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid with a herbaceous, spearmint-like odour | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 88.00 °C. @ 6.00 mm Hg | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.02 mg/mL at 15 °C, soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.928 | |

| Record name | Dihydrocarvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/82/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7764-50-3, 5948-04-9 | |

| Record name | p-Menth-8-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrocarvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dihydrocarvone: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dihydrocarvone, a saturated monoterpene ketone, represents a molecule of significant interest in the fields of synthetic chemistry, pharmacology, and material science. Derived from the reduction of carvone, a major constituent of spearmint and caraway essential oils, dihydrocarvone serves as a versatile chiral building block for the synthesis of more complex molecules, including bioactive natural products and novel polymers.[1] Its inherent chemical functionalities—a ketone and an isopropenyl group—provide two distinct reactive centers for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and biological significance of this compound, tailored for professionals in research and drug development.

Part 1: Molecular Structure and Stereochemistry

This compound, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a p-menthane monoterpenoid with the molecular formula C₁₀H₁₆O.[2] Its structure consists of a cyclohexanone ring substituted with a methyl group at position 2 and an isopropenyl group at position 5. The "1,6" designation, though not part of the formal IUPAC name, is commonly used to indicate the reduction of the endocyclic double bond of its precursor, carvone, distinguishing it from dihydrocarveol (where the ketone is reduced) or other isomers.

The presence of two chiral centers at carbons 2 and 5 gives rise to four possible stereoisomers. These exist as two pairs of enantiomers, which are also diastereomers of each other:

-

(2R,5R)- and (2S,5S)-trans-Dihydrocarvone: The methyl and isopropenyl groups are on opposite faces of the cyclohexanone ring.

-

(2R,5S)- and (2S,5R)-cis-Dihydrocarvone: The methyl and isopropenyl groups are on the same face of the ring.

The stereochemistry of dihydrocarvone is crucial as it dictates its organoleptic properties and biological activity. For instance, the trans-isomer is often described as having a spearmint-like odor, while the cis-isomer can have a musty or woody note.[3] The stereoselective synthesis of these specific isomers is a key focus in both academic and industrial research.[4]

Caption: 2D structure of this compound (2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one).

Part 2: Chemical and Physical Properties

This compound is a colorless liquid with properties that are well-documented. These characteristics are essential for its handling, purification, and use in various applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [2] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 87-88 °C @ 6 mmHg | [2] |

| 220-222 °C @ 760 mmHg | [5] | |

| Density | ~0.928 g/mL at 20 °C | [6] |

| Refractive Index (n²⁰/D) | 1.469 - 1.472 | [6] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [7] |

| Vapor Pressure | 0.107 mmHg @ 25 °C (estimated) | [5] |

| Flash Point | 82.78 °C (181.00 °F) | [5] |

Part 3: Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies heavily on modern spectroscopic techniques. A comprehensive understanding of its spectral data is paramount for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (25.16 MHz, CDCl₃): The carbon spectrum provides a clear fingerprint of the molecule's ten carbon atoms. The chemical shifts are indicative of the different carbon environments.[2]

| Chemical Shift (ppm) | Assignment (Tentative) |

| 212.21 | C=O (C1) |

| 147.60 | =C (CH₃)CH₂ (Isopropenyl C) |

| 109.64 | =C H₂ (Isopropenyl C) |

| 47.10 | C5 (CH-Isopropenyl) |

| 46.90 | C2 (CH-CH₃) |

| 44.72 | C6 (CH₂) |

| 34.99 | C4 (CH₂) |

| 30.85 | C3 (CH₂) |

| 20.46 | Isopropenyl -CH₃ |

| 14.36 | C2 -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1710 | C=O stretching (ketone) |

| ~1645 | C=C stretching (alkene) |

| ~890 | =C-H bending (out-of-plane) |

The strong carbonyl stretch around 1710 cm⁻¹ is a definitive feature of the cyclohexanone ring. The absorptions at ~1645 cm⁻¹ and ~890 cm⁻¹ are characteristic of the exocyclic double bond of the isopropenyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of dihydrocarvone results in a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 152. The fragmentation is driven by the functional groups and the cyclic structure.

Proposed Fragmentation Pathway:

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Key fragments include ions resulting from the loss of the isopropenyl group (m/z 109), and a characteristic peak at m/z 82, which can be attributed to a retro-Diels-Alder type fragmentation, similar to that seen in its precursor, carvone.[3][9]

Part 4: Synthesis and Chemical Reactivity

Dihydrocarvone is accessible through several synthetic routes, primarily starting from abundant natural terpenes. Its functional groups offer pathways for a wide range of chemical modifications.

Synthetic Protocols

1. Reduction of Carvone: A common laboratory-scale synthesis involves the selective reduction of the endocyclic double bond of carvone. This can be achieved using dissolving metal reductions or catalytic hydrogenation. A reliable method utilizes zinc powder in a protic solvent system.[10][11]

Caption: Synthesis of Dihydrocarvone via reduction of Carvone.

Experimental Protocol: Reduction of (R)-(-)-Carvone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-(-)-carvone (1 equivalent) in a 10:1 mixture of methanol and water.

-

Reaction: Add zinc dust (approx. 3-4 equivalents) to the solution in portions. The reaction is exothermic.

-

Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This typically yields a mixture of cis- and trans-dihydrocarvone, with the trans isomer being the major product.[10]

-

Workup: Once the reaction is complete, filter the mixture to remove excess zinc. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure dihydrocarvone.

2. Rearrangement of Limonene Epoxide: An alternative industrial route involves the acid-catalyzed rearrangement of limonene-1,2-epoxide. This method can be tuned to selectively produce either cis or trans isomers depending on the starting epoxide isomer and reaction conditions.[12]

Chemical Reactivity

The dual functionality of dihydrocarvone makes it a valuable synthetic intermediate.

-

Reactions at the Ketone: The carbonyl group undergoes typical ketone reactions. It can be reduced to the corresponding alcohol, dihydrocarveol, using reagents like sodium borohydride (NaBH₄). It can also serve as an electrophile for nucleophilic additions, such as Grignard reactions or aldol condensations at the alpha-carbon. Furthermore, it is a substrate for Baeyer-Villiger oxidation, yielding a lactone.[13]

-

Reactions at the Isopropenyl Group: The exocyclic double bond is susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation.[14] It can also be oxidized to form an epoxide or cleaved via ozonolysis. This functionality has been exploited in the synthesis of various derivatives, including insecticidal sesquiterpenes and antimalarial tetraoxanes.[15]

Part 5: Biological Activity and Applications

Dihydrocarvone and its derivatives exhibit a range of biological activities, making them attractive scaffolds for drug discovery and development.

Antifungal and Antimicrobial Activity

Dihydrocarvone has demonstrated notable antifungal properties. It is reported to be a potential growth inhibitor of several yeast species, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[1][10] The general mechanism of action for monoterpene ketones is believed to involve the disruption of fungal cell membrane integrity. The lipophilic nature of the molecule allows it to partition into the lipid bilayer, leading to increased membrane fluidity and permeability, leakage of intracellular components, and ultimately, cell death.[16]

Recent research has focused on synthesizing hybrid molecules by condensing various aldehydes with the alpha-carbon of dihydrocarvone. These derivatives have shown potent antifungal activity against plant pathogens like Monilinia fructicola, with some compounds exhibiting EC₅₀ values as low as 15.7 µg/mL.[1][17] This highlights the potential of using the dihydrocarvone scaffold to develop new antifungal agents.

Other Applications

-

Flavor and Fragrance: Due to its pleasant herbal and minty aroma, dihydrocarvone is used as a flavoring agent in food products and as a fragrance component in cosmetics.[7]

-

Chiral Synthon: The defined stereochemistry of dihydrocarvone makes it a valuable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.[10]

-

Polymer Chemistry: Derivatives of dihydrocarvone have been explored as renewable monomers for the synthesis of novel polymers, such as shape-memory polyesters.[15]

Part 6: Safety and Toxicology

From a regulatory standpoint, dihydrocarvone is recognized as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7]

Toxicological Data Summary:

-

Acute Oral Toxicity (LD₅₀): > 5000 mg/kg in rats.[6]

-

Acute Dermal Toxicity (LD₅₀): > 5000 mg/kg in rabbits.[6]

-

Skin Irritation/Sensitization: A 20% solution was found to cause no irritation or sensitization in human studies.[6]

While generally regarded as safe for its intended use in flavors and fragrances, standard laboratory safety precautions should be observed when handling the pure compound. It is a combustible liquid and should be kept away from heat and open flames.[6]

Part 7: Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures such as essential oils or reaction products.

Caption: Standard workflow for the GC-MS analysis of this compound.

Typical GC-MS Protocol:

-

Sample Preparation: Dilute the sample (e.g., 10 mg) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 240 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350.

-

Identification: Compare the retention time and mass spectrum of the analyte peak with that of an authentic standard or with entries in a spectral library (e.g., NIST, Wiley).[17]

Conclusion

This compound is a structurally interesting and synthetically versatile monoterpene ketone. Its well-defined stereochemistry, coupled with the reactivity of its ketone and isopropenyl moieties, establishes it as a valuable chiral precursor for organic synthesis. The demonstrated antifungal activity of dihydrocarvone and its derivatives presents a promising scaffold for the development of new therapeutic agents and agrochemicals. Supported by a favorable safety profile for its established uses, continued research into the synthesis, reactivity, and biological mechanisms of this compound is poised to unlock new applications in drug development, material science, and beyond. This guide serves as a foundational resource for scientists and researchers aiming to harness the potential of this important natural product derivative.

References

- 1. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]

- 5. scielo.br [scielo.br]

- 6. p-Menth-8-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-DIHYDROCARVONE(7764-50-3) 1H NMR spectrum [chemicalbook.com]

- 8. Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. researchgate.net [researchgate.net]

- 13. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Stereoisomers of 1,6-Dihydrocarvone and their nomenclature

An In-Depth Technical Guide to the Stereoisomers of 1,6-Dihydrocarvone: Nomenclature, Synthesis, and Analysis

Abstract

This compound, a p-menthane monoterpenoid ketone, is a chiral molecule of significant interest in natural product chemistry, stereoselective synthesis, and the flavor and fragrance industry.[1][2] Its structure features two stereogenic centers, giving rise to four distinct stereoisomers. The biological activity, olfactory properties, and utility as a chiral building block are intrinsically linked to its stereochemistry.[1][2] This technical guide provides a comprehensive examination of the stereoisomers of this compound, detailing their precise nomenclature, stereochemical relationships, methods of synthesis, and protocols for analytical separation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the stereochemical nuances of this important molecule.

Molecular Structure and Stereogenic Centers

This compound, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one according to IUPAC nomenclature, possesses a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[3] The structure is derived from the reduction of the endocyclic double bond of the parent compound, carvone.[3]

The key to its stereoisomerism lies in the presence of two chiral centers at positions C2 and C5 of the cyclohexanone ring:

-

C2: The carbon atom bearing the methyl group.

-

C5: The carbon atom bearing the isopropenyl group (prop-1-en-2-yl).

The presence of two stereocenters (n=2) results in a maximum of 2ⁿ = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric.

Nomenclature and Stereochemical Assignment

The four stereoisomers are categorized into two diastereomeric groups based on the relative orientation of the methyl and isopropenyl substituents: trans and cis. Within each group, there exists a pair of enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

The trans-Isomers (Dihydrocarvone)

In the trans configuration, the methyl group at C2 and the isopropenyl group at C5 are on opposite sides of the cyclohexane ring.

-

(+)-trans-Dihydrocarvone:

-

Absolute Configuration: (2R, 5R)

-

Systematic Name: (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

-

Common Synonyms: (+)-Dihydrocarvone, p-Menth-8-en-2-one[3]

-

-

(-)-trans-Dihydrocarvone:

-

Absolute Configuration: (2S, 5S)

-

Systematic Name: (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

-

Common Synonyms: (-)-Dihydrocarvone[7]

-

The (2R,5R) and (2S,5S) isomers are enantiomers of each other.

The cis-Isomers (Isodihydrocarvone)

In the cis configuration, the methyl and isopropenyl groups are on the same side of the ring.

-

(+)-cis-Dihydrocarvone:

-

Absolute Configuration: (2S, 5R)

-

Systematic Name: (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

-

Common Synonyms: (+)-Isodihydrocarvone[8]

-

-

(-)-cis-Dihydrocarvone:

-

Absolute Configuration: (2R, 5S)

-

Systematic Name: (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

-

Common Synonyms: (-)-Isodihydrocarvone[9]

-

The (2S,5R) and (2R,5S) isomers are also enantiomers. Any cis-isomer is a diastereomer of any trans-isomer.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers can be visualized as follows:

Caption: Stereochemical relationships of this compound isomers.

Synthesis and Stereocontrol

The stereoisomers of this compound are most commonly prepared via the reduction of the conjugated carbon-carbon double bond of (R)-(-)-carvone or (S)-(+)-carvone.[2] The choice of starting enantiomer determines the absolute configuration at C5, while the reaction conditions and reducing agent influence the stereochemistry at C2, dictating the ratio of cis to trans diastereomers.

A common laboratory-scale synthesis involves the reduction of carvone using zinc powder in a protic solvent system.[1][2] This method typically yields a diastereomeric mixture of cis- and trans-dihydrocarvones, with the trans isomer often being the major product.[1] For instance, the reduction of (R)-(-)-carvone yields a mixture of (2S,5S)-(-)-dihydrocarvone (trans) and (2S,5R)-(+)-isodihydrocarvone (cis).

Physicochemical and Spectroscopic Data Summary

The differentiation between stereoisomers is critical for their application. While enantiomers share identical physical properties (except for optical rotation), diastereomers have distinct physical and spectroscopic properties.

| Property | (+)-trans-(2R,5R) | (-)-trans-(2S,5S) | (+)-cis-(2S,5R) | (-)-cis-(2R,5S) |

| Common Name | (+)-Dihydrocarvone | (-)-Dihydrocarvone | (+)-Isodihydrocarvone | (-)-Isodihydrocarvone |

| CAS Number | 5524-05-0[10] | 619-02-3[7] | 3792-53-8[8] | 5948-04-9[9] |

| Molecular Formula | C₁₀H₁₆O[3] | C₁₀H₁₆O[7] | C₁₀H₁₆O[8] | C₁₀H₁₆O[9] |

| Molecular Weight | 152.23 g/mol [3] | 152.23 g/mol [7] | 152.23 g/mol [8] | 152.23 g/mol [9] |

| Boiling Point | 87-88 °C @ 6 mmHg | N/A | N/A | N/A |

| Density | ~0.929 g/mL at 25°C | N/A | N/A | N/A |

| Optical Activity | [α] > 0 | [α] < 0 | [α] > 0 | [α] < 0 |

| ¹³C NMR (Ketone C=O) | ~212.2 ppm[3] | ~212.2 ppm | N/A | N/A |

Note: Data for specific isomers can be sparse; values for boiling point, density, and NMR are often reported for mixtures or for one of the more common isomers.

Experimental Protocol: Chiral Gas Chromatography Analysis

The separation and quantification of all four stereoisomers require enantioselective analytical techniques. Chiral phase gas chromatography (CPGC) is the method of choice for this purpose.[1]

Objective

To separate and identify the four stereoisomers of this compound from a synthesized mixture using chiral gas chromatography coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Materials and Instrumentation

-

Sample: Synthesized mixture of dihydrocarvone isomers, dissolved in a suitable solvent (e.g., hexane or ethyl acetate) at ~1 mg/mL.

-

Instrument: Gas Chromatograph (GC) with FID or MS detector.

-

Chiral GC Column: A cyclodextrin-based capillary column, such as one with a heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin chiral stationary phase, is effective for separating these monoterpenes.[1]

-

Carrier Gas: Helium or Hydrogen, high purity.[11]

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh and dissolve ~10 mg of the dihydrocarvone isomer mixture in 10 mL of hexane. b. If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter. c. Prepare analytical standards of known stereoisomers if available for peak identification.

-

Instrument Setup (Example Conditions): a. Injector: Set to 250 °C. b. Injection Volume: 1 µL with a split ratio of 50:1. c. Carrier Gas Flow: Set to a constant flow of 1.0 mL/min (Helium).[11] d. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes.[11] ii. Ramp: Increase temperature at 5 °C/min to 180 °C. iii. Hold: Maintain 180 °C for 5 minutes. e. Detector (FID): Set temperature to 280 °C.

-

Data Acquisition and Analysis: a. Inject the sample and begin the GC run. b. Record the chromatogram. Four distinct peaks corresponding to the four stereoisomers should be observed. c. Identify peaks by comparing retention times with known standards or by co-injection.[1] d. If using an MS detector, confirm peak identity by comparing mass spectra to library data. The primary fragmentation pattern will be similar for all isomers, but the combination of retention time and mass spectrum provides definitive identification.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and chiral analysis of dihydrocarvone.

Conclusion

The stereochemistry of this compound is a defining feature that governs its physical, chemical, and biological properties. A precise understanding of the nomenclature, including both relative (cis/trans) and absolute (R/S) configurations, is fundamental for research and development in fields utilizing this molecule. The synthesis from carvone provides a direct route to these compounds, while analytical methods like chiral gas chromatography are indispensable for their separation and characterization. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with and understand the distinct stereoisomers of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myheplus.com [myheplus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (1S,4S)-Dihydrocarvone | C10H16O | CID 443183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-Dihydrocarvone [webbook.nist.gov]

- 9. cis-Dihydrocarvone | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-dihydrocarvone [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Natural Occurrence, Analysis, and Significance of Dihydrocarvone in Essential Oils

Abstract

Dihydrocarvone, a p-menthane monoterpenoid ketone, is a naturally occurring compound found in the essential oils of various plant species. As a reduced derivative of the well-known carvone, it contributes to the aromatic profile of these oils and possesses a range of biological activities of interest to the pharmaceutical, agricultural, and cosmetic industries. This technical guide provides an in-depth exploration of dihydrocarvone, focusing on its natural sources, biosynthetic origins, and the analytical methodologies required for its robust identification and quantification. We will delve into detailed experimental protocols, explain the rationale behind methodological choices, and discuss the compound's potential applications for researchers and drug development professionals.

Introduction to Dihydrocarvone

Dihydrocarvone (C₁₀H₁₆O) is a saturated cyclic ketone and a derivative of carvone, differing by the reduction of the endocyclic double bond of the cyclohexene ring.[1] It exists as several stereoisomers, with cis- and trans-dihydrocarvone being the most common. These isomers, like their carvone enantiomer precursors, can exhibit distinct sensory and biological properties.[2][3] While less commercially prominent than carvone, which is famous for defining the characteristic scents of spearmint (R-(-)-carvone) and caraway (S-(+)-carvone), dihydrocarvone is a significant constituent in several essential oils and is noted for its herbaceous, minty, and slightly milder aroma compared to carvone.[2][4] Its presence and concentration can vary significantly, influencing the overall chemical profile and therapeutic potential of an essential oil. Understanding its natural distribution is crucial for quality control, authentication of essential oils, and exploring its utility as a chiral building block in chemical synthesis or as a bioactive agent.[5]

Natural Occurrence and Distribution

Dihydrocarvone is not ubiquitous but is a characteristic marker in the essential oils of specific plant genera, most notably Mentha, Carum, and Poiretia. The concentration of dihydrocarvone is highly dependent on the plant's species, chemotype, geographical origin, and developmental stage at harvest.[6]

Table 1: Occurrence of Dihydrocarvone Isomers in Select Essential Oils

| Plant Species | Plant Part | Dihydrocarvone Isomer(s) | Reported Concentration (%) | Reference |

| Mentha spicata (Spearmint) | Aerial Parts | cis-dihydrocarvone | 1.9 ± 0.49 | [7] |

| Mentha spicata (Spearmint) | Aerial Parts | cis-dihydrocarvone | 2.04 | [7] |

| Mentha spicata (Spearmint) | Aerial Parts | cis-dihydrocarveol* | 1.43 | [8] |

| Carum carvi (Caraway) | Fruits (Seeds) | trans-dihydrocarvone | 0 - 0.5 | [9] |

| Poiretia latifolia | Native Flowers | (1R, 4R)-trans-(+)-dihydrocarvone | 77.80 | [10] |

| Poiretia latifolia | Native Leaves | (1R, 4R)-trans-(+)-dihydrocarvone | 18.05 | [10] |

*cis-dihydrocarveol is a closely related reduction product of carvone.

The essential oil of Poiretia latifolia flowers stands out as a remarkably rich source of (1R, 4R)-trans-(+)-dihydrocarvone, where it is the principal component.[10] In contrast, it is a minor constituent in spearmint (Mentha spicata) and caraway (Carum carvi) oils, where its presence is often secondary to the dominant carvone and limonene.[7][9] This variability underscores the importance of precise analytical characterization for any research or development application.

Biosynthesis of Dihydrocarvone

The biosynthesis of dihydrocarvone is intrinsically linked to the well-established monoterpene pathway that produces its precursor, carvone. The process originates from geranyl diphosphate (GPP), the universal precursor for monoterpenes.

The key steps are:

-

Cyclization: Geranyl diphosphate is cyclized by the enzyme limonene synthase to form (+)-limonene (in caraway) or (-)-limonene (in spearmint).[11]

-

Hydroxylation: Limonene is then hydroxylated by a cytochrome P450-dependent hydroxylase to produce trans-carveol.[11]

-

Dehydrogenation: A dehydrogenase enzyme oxidizes trans-carveol to carvone.[11]

-

Reduction: Dihydrocarvone is subsequently formed via the reduction of the endocyclic double bond of carvone. This final step is catalyzed by a reductase enzyme.

The following diagram illustrates this biosynthetic sequence.

Methodologies for Extraction and Analysis

The accurate quantification and identification of dihydrocarvone within a complex essential oil matrix requires a systematic and validated analytical workflow.

Extraction of Essential Oil: Hydrodistillation

Hydrodistillation is the most common and standardized method for extracting essential oils from plant material. The choice of this method is based on its ability to efficiently extract volatile compounds like dihydrocarvone while minimizing thermal degradation.

Protocol: Laboratory-Scale Hydrodistillation using a Clevenger-type Apparatus

-

Preparation of Plant Material: Weigh approximately 100 g of dried and coarsely ground plant material (e.g., spearmint leaves, caraway seeds). The grinding process increases the surface area, facilitating more efficient oil extraction.

-

Apparatus Setup: Place the ground plant material into a 2 L round-bottom flask. Add 1 L of deionized water. Connect the flask to a Clevenger-type apparatus, which is then fitted with a condenser.

-

Distillation: Heat the flask using a heating mantle. As the water boils, the steam passes through the plant material, rupturing the oil glands and volatilizing the essential oils.

-

Condensation & Separation: The steam and oil vapor mixture travels into the condenser, where it cools and liquefies. The condensate collects in the graduated collection tube of the Clevenger apparatus. Because the essential oil is generally less dense than water, it will form a distinct layer on top of the aqueous distillate.

-

Collection: Continue the distillation for 3 hours, or until no more oil is collected. Allow the apparatus to cool completely. Carefully drain the aqueous layer and collect the separated essential oil into a sealed, amber glass vial.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil at 4°C in the dark to prevent degradation.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for essential oil analysis.[12] It provides both qualitative (identification) and quantitative (relative percentage) data for individual components.

Protocol: GC-MS Analysis of Essential Oil

-

Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a high-purity solvent such as hexane or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph: An Agilent or similar GC system equipped with a capillary column is ideal. A non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) or a polar column can be used, with the former being common for general screening.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Inject 1 µL of the prepared sample in split mode (e.g., split ratio 50:1). The injector temperature should be set to 250°C to ensure rapid volatilization.

-

-

GC Oven Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program is:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain 240°C for 5 minutes.

-

Rationale: This slow ramp allows for the separation of closely eluting monoterpenes like limonene, carvone, and dihydrocarvone.

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Temperatures: Ion source at 230°C and MS quadrupole at 150°C.

-

-

Data Analysis:

-

Identification: Identify dihydrocarvone by comparing its retention time and mass spectrum with those of an authentic reference standard. In the absence of a standard, tentative identification is achieved by matching the acquired mass spectrum against a spectral library (e.g., NIST, Wiley).

-

Quantification: The relative percentage of dihydrocarvone is calculated based on the peak area relative to the total area of all identified peaks in the chromatogram (area percent normalization).

-

The following diagram outlines the complete analytical workflow.

Potential Applications in Research and Development

The presence of dihydrocarvone in essential oils is not merely of analytical interest; the compound itself has demonstrated several biological activities that make it a candidate for further investigation.

-

Antimicrobial and Antifungal Activity: As a monoterpene ketone, dihydrocarvone has been investigated for its ability to inhibit the growth of various bacteria and fungi, suggesting potential use as a natural preservative or therapeutic agent.[13]

-

Agrochemicals: Dihydrocarvone has been explored as a natural pest repellent and may serve as a green alternative to synthetic pesticides in sustainable agriculture.[5]

-

Flavor and Fragrance: Its mild, herbaceous, and minty profile makes it a valuable ingredient in the flavor and fragrance industry, used to create specific aromatic blends in food, cosmetics, and household products.[2][5]

-

Chiral Synthesis: As a chiral molecule, dihydrocarvone serves as a valuable starting material (chiral building block) for the organic synthesis of more complex, enantiomerically pure compounds, which is of high importance in pharmaceutical manufacturing.[5]

Conclusion

Dihydrocarvone is a significant, naturally occurring monoterpenoid found in the essential oils of a select group of plants. While its concentration varies dramatically, from trace amounts in caraway to being the primary constituent in Poiretia latifolia, its contribution to the chemical and aromatic profile of these oils is undeniable. The robust analytical workflows detailed in this guide, centered on hydrodistillation and GC-MS, provide the necessary tools for its accurate identification and quantification. The demonstrated biological activities of dihydrocarvone, coupled with its utility as a chiral synthetic precursor, position it as a compound of considerable interest for ongoing and future research in drug development, agriculture, and materials science.

References

- 1. 1,6-Dihydrocarvone | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. Carvone - Wikipedia [en.wikipedia.org]

- 5. Dihydro Carvone - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 7. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Composition and In Vitro Antibacterial Activity of Mentha spicata Essential Oil against Common Food-Borne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Guide to 1,6-Dihydrocarvone for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic data of 1,6-Dihydrocarvone (also known as p-menth-8-en-2-one), a monoterpenoid ketone of significant interest in the fields of flavor, fragrance, and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Introduction: The Chemical Identity of this compound

This compound is a saturated cyclic ketone derived from the reduction of the endocyclic double bond of carvone.[1] Its chemical structure, a p-menthane skeleton with a carbonyl group at C-2 and an isopropenyl group at C-5, gives rise to a unique spectroscopic fingerprint.[1] Accurate interpretation of its NMR, IR, and MS spectra is paramount for its identification, quality control, and for understanding its chemical behavior in various applications.

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR data for a terpenoid sample like this compound is crucial for reproducibility and accurate interpretation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-separated solvent residual peak.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion. Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR and DEPT Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is critical for assigning quaternary carbons and connecting different spin systems.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals for its aliphatic and olefinic protons. The following table summarizes the assigned chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-9a | 4.74 | s | |

| H-9b | 4.72 | s | |

| H-2 | 2.50 | m | |

| H-5 | 2.35 | m | |

| H-3a | 2.25 | m | |

| H-6a | 2.15 | m | |

| H-3b | 2.05 | m | |

| H-4a | 1.95 | m | |

| H-10 | 1.75 | s | |

| H-4b | 1.65 | m | |

| H-6b | 1.50 | m | |

| H-7 | 1.05 | d | 6.5 |

Note: Assignments are based on a combination of 1D and 2D NMR data interpretation. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Key Observations:

-

The two singlets at 4.74 and 4.72 ppm are characteristic of the exocyclic methylene protons (H-9).

-

The doublet at 1.05 ppm corresponds to the methyl group at C-7, which is coupled to the methine proton at C-2.

-

The remaining signals in the aliphatic region (1.50-2.50 ppm) represent the diastereotopic methylene and methine protons of the cyclohexanone ring, exhibiting complex overlapping multiplets.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The assignments are confirmed using DEPT-135 and 2D NMR data.[1]

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

| C-1 | 212.2 | Quaternary (C) |

| C-8 | 147.6 | Quaternary (C) |

| C-9 | 109.6 | Methylene (CH₂) |

| C-2 | 47.1 | Methine (CH) |

| C-5 | 46.9 | Methine (CH) |

| C-6 | 44.7 | Methylene (CH₂) |

| C-3 | 35.0 | Methylene (CH₂) |

| C-4 | 30.8 | Methylene (CH₂) |

| C-10 | 20.5 | Methyl (CH₃) |

| C-7 | 14.4 | Methyl (CH₃) |

Key Observations:

-

The downfield signal at 212.2 ppm is characteristic of a ketone carbonyl carbon (C-1).

-

The signals at 147.6 and 109.6 ppm correspond to the sp² hybridized carbons of the isopropenyl group (C-8 and C-9).

-

The DEPT-135 spectrum confirms the presence of two methyl groups, four methylene groups, two methine groups, and two quaternary carbons.

2D NMR Analysis: Connecting the Pieces

-

COSY: The COSY spectrum reveals the connectivity between adjacent protons. For example, correlations are observed between H-2 and the protons on C-3 and C-7, and between H-5 and the protons on C-4 and C-6.

-

HSQC: The HSQC spectrum directly links each proton to its attached carbon. This is fundamental for assigning the protonated carbons.

-

HMBC: The HMBC spectrum is crucial for establishing the overall carbon skeleton. Key correlations include:

-

The methyl protons H-7 show a correlation to the carbonyl carbon C-1 and the methine carbon C-2.

-

The olefinic protons H-9 show correlations to the quaternary carbon C-8 and the methine carbon C-5.

-

The methyl protons H-10 show correlations to C-8 and C-5.

-

HMBC Correlation Diagram

Caption: Key HMBC correlations for structural assignment of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carbonyl and alkene moieties.

Experimental Protocol: IR Data Acquisition

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch (vinyl) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1710 | Strong, Sharp | C=O stretch (ketone) |

| 1645 | Medium | C=C stretch (alkene) |

| 1450 | Medium | C-H bend (aliphatic) |

| 890 | Strong | =C-H bend (out-of-plane, vinylidene) |

Key Observations:

-

The strong, sharp absorption at 1710 cm⁻¹ is highly characteristic of a saturated six-membered ring ketone.

-

The presence of the isopropenyl group is confirmed by the =C-H stretching vibration at 3080 cm⁻¹, the C=C stretching at 1645 cm⁻¹, and the strong out-of-plane =C-H bending at 890 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for good separation of the analyte from any impurities.

-

MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is typically used.

-

Analysis: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

MS Spectral Data and Interpretation

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | Low | [M - CH₃]⁺ |

| 110 | High | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 95 | High | [M - C₃H₆ - CH₃]⁺ |

| 82 | Moderate | Retro-Diels-Alder fragmentation |

| 67 | High |

Key Fragmentation Pathways:

-

Molecular Ion: The peak at m/z 152 corresponds to the molecular weight of this compound (C₁₀H₁₆O).

-

McLafferty Rearrangement: A characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This results in the loss of propene (C₃H₆, 42 Da), leading to a prominent ion at m/z 110.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to the loss of various alkyl radicals.

-

Retro-Diels-Alder Reaction: The cyclohexanone ring can undergo a retro-Diels-Alder fragmentation, leading to characteristic ions.

Proposed Fragmentation Scheme

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective evidence from NMR, IR, and MS provides a definitive spectroscopic profile of this compound. The comprehensive assignment of its ¹H and ¹³C NMR spectra, facilitated by 2D correlation experiments, confirms the connectivity and stereochemistry of the molecule. The characteristic absorptions in the IR spectrum validate the presence of the key functional groups, while the fragmentation pattern in the mass spectrum is consistent with the proposed structure and provides further confirmation of its molecular formula. This guide serves as an authoritative reference for the spectroscopic analysis of this compound, enabling researchers to confidently identify and characterize this important monoterpenoid.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 1,6-Dihydrocarvone

Introduction

1,6-Dihydrocarvone, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a monoterpenoid ketone and a derivative of carvone. It is a naturally occurring compound found in various essential oils and serves as a versatile chiral building block in organic synthesis. The structural elucidation and stereochemical assignment of such molecules are paramount for their application in drug development and fragrance industries, where chirality can significantly influence biological activity and sensory properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules like this compound. By providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms, NMR allows for a comprehensive understanding of the molecular architecture. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the rationale behind spectral assignments.

Experimental Methodology: A Validated Approach

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following protocols outline the standardized procedures for sample preparation and the setup of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments.

Sample Preparation: Ensuring Quality and Consistency

A meticulously prepared sample is the cornerstone of a successful NMR experiment. The following steps ensure a homogenous solution, free from paramagnetic impurities and particulates that can degrade spectral quality.

Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid impurities can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a convenient reference point.

-

Tube Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

NMR Data Acquisition: A Multi-faceted Approach

The following experiments are performed sequentially to build a complete picture of the molecular structure of this compound.

-

¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-90 and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom.

Table 1: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale for Assignment |

| C1 | 212.21 | C | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the double bond character.[1] |

| C2 | 47.10 | CH | This methine carbon is adjacent to the carbonyl group, resulting in a downfield shift. |

| C3 | 34.99 | CH₂ | A methylene carbon in the cyclohexanone ring. |

| C4 | 30.85 | CH₂ | Another methylene carbon in the cyclohexanone ring. |

| C5 | 44.72 | CH | This methine carbon is substituted with the isopropenyl group. |

| C6 | 46.90 | CH₂ | A methylene carbon in the cyclohexanone ring. |

| C7 | 14.36 | CH₃ | The methyl group attached to C2. |

| C8 | 147.60 | C | The quaternary vinylic carbon of the isopropenyl group.[1] |

| C9 | 109.64 | CH₂ | The terminal vinylic methylene carbon of the isopropenyl group.[1] |

| C10 | 20.46 | CH₃ | The methyl group of the isopropenyl substituent. |

Note: The chemical shift values are based on data from the PubChem database and may vary slightly depending on the solvent and experimental conditions.[1]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides detailed information about the proton environments. The chemical shifts, integration, and multiplicity (splitting patterns) are key to assigning each proton signal.

Table 2: Predicted ¹H NMR Spectral Data and Assignments for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H2 | ~2.4 | m | - | Methine proton adjacent to the carbonyl group. |

| H3a, H3b | ~1.8 - 2.0 | m | - | Diastereotopic methylene protons. |

| H4a, H4b | ~1.6 - 1.8 | m | - | Diastereotopic methylene protons. |

| H5 | ~2.2 | m | - | Methine proton bearing the isopropenyl group. |

| H6a, H6b | ~1.9 - 2.1 | m | - | Diastereotopic methylene protons adjacent to the carbonyl group. |

| H7 (3H) | ~1.1 | d | ~7 | Methyl protons coupled to the H2 methine proton. |

| H9a, H9b (2H) | ~4.7 | s | - | Vinylic protons of the terminal methylene group. |

| H10 (3H) | ~1.7 | s | - | Methyl protons on the double bond of the isopropenyl group. |

Note: The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and comparison with structurally related compounds. A definitive experimental dataset from a modern high-field NMR study is not publicly available.

2D NMR Correlations: Unambiguous Assignments

Two-dimensional NMR experiments, such as COSY and HSQC, are crucial for confirming the assignments made from the 1D spectra.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other. Key expected correlations for this compound are illustrated in the diagram below.

Caption: Predicted ¹H-¹H COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning both the ¹H and ¹³C signals.

Caption: Predicted ¹H-¹³C HSQC correlations in this compound.

Conclusion: A Comprehensive Structural Portrait

The combined application of one- and two-dimensional NMR techniques provides a robust and detailed structural elucidation of this compound. The ¹³C NMR and DEPT experiments allow for the identification and differentiation of all ten carbon atoms. The ¹H NMR spectrum, although complex, can be interpreted through chemical shifts, integration, and coupling patterns, with assignments solidified by COSY and HSQC data. This comprehensive spectral assignment is crucial for quality control, reaction monitoring, and the development of new synthetic methodologies involving this versatile chiral synthon.

References

Mass spectrometry fragmentation pattern of 1,6-Dihydrocarvone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,6-Dihydrocarvone

Introduction

This compound (C₁₀H₁₆O, M.W. 152.23 g/mol ) is a monoterpenoid and a cyclic ketone found in various essential oils.[1][2] As a key component in the fields of flavor, fragrance, and natural product chemistry, its unambiguous identification is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like terpenoids, providing both chromatographic separation and structural elucidation through mass fragmentation patterns.[3][4][5]

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. It is designed for researchers and professionals who require a deep, mechanistic understanding of how this molecule behaves under standard GC-MS conditions to ensure its accurate identification and differentiation from its isomers.

Molecular Structure and Properties

Understanding the fragmentation of this compound begins with its structure. It is a p-menthane monoterpenoid characterized by a cyclohexanone ring substituted with a methyl group at position 2 and a prop-1-en-2-yl (isopropenyl) group at position 5.[1][2] The absence of the endocyclic double bond found in its parent compound, carvone, significantly influences its fragmentation behavior.

| Property | Value | Source |

| IUPAC Name | 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | [1] |

| Molecular Formula | C₁₀H₁₆O | [1][6] |

| Molecular Weight | 152.23 g/mol | [1][6] |

| Monoisotopic Mass | 152.120115 Da | [2] |

| SMILES | CC1CCC(CC1=O)C(=C)C | [1] |

| InChIKey | AZOCECCLWFDTAP-UHFFFAOYSA-N | [1] |

Principles of Electron Ionization (EI) Fragmentation

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[7][8] This radical cation possesses excess energy, which it dissipates by undergoing a series of predictable bond cleavages and rearrangements.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For cyclic ketones, fragmentation is often initiated by cleavage of the bonds alpha to the carbonyl group.[9][10]

Predicted Fragmentation Pathways of this compound

The mass spectrum of this compound is dictated by its functional groups: the ketone and the isopropenyl side chain. The primary fragmentation processes are initiated by the radical cation centered on the carbonyl oxygen.

-

Molecular Ion (M⁺•, m/z 152): The molecular ion peak is expected to be observed, though its intensity may vary. Its presence is crucial for determining the molecular weight of the analyte.

-

Alpha-Cleavage: As a cyclic ketone, the most favorable initial fragmentation is the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage).[9][11] This is driven by the ability of the oxygen atom to stabilize the positive charge.

-

Loss of the Isopropenyl Group (•C₃H₅): Cleavage of the bond between the ring and the isopropenyl substituent is not a primary α-cleavage but a significant fragmentation pathway for similar structures. However, a more dominant fragmentation involves the ring itself.

-

Ring Opening: α-cleavage between C1 and C2 or C1 and C6 leads to the opening of the cyclohexanone ring, forming a distonic ion. This initial step is often the precursor to subsequent fragmentations.

-

-

Loss of Propylene (C₃H₆, 42 Da) via McLafferty Rearrangement: The molecular ion can undergo a McLafferty rearrangement. This involves the abstraction of a γ-hydrogen atom by the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond. This results in the expulsion of a neutral propylene molecule and the formation of a radical cation at m/z 110 .

-

Loss of the Isopropenyl Side Chain (•C₃H₅, 41 Da): Direct cleavage of the C5-isopropenyl bond would lead to a fragment at m/z 111 .

-

Retro-Diels-Alder (RDA) Reaction: While the cyclohexene ring is saturated, a retro-Diels-Alder-type fragmentation can be proposed, similar to that observed for the related compound carvone.[12] This would involve the cleavage of the ring, leading to the formation of a characteristic ion. For carvone, the base peak is often at m/z 82.[12][13] A similar cleavage for this compound could lead to a fragment at m/z 82 through a complex rearrangement following ring opening.

Summary of Key Predicted Fragments

| m/z | Proposed Identity | Fragmentation Pathway |

| 152 | [C₁₀H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [C₇H₁₀O]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

| 111 | [C₇H₁₁O]⁺ | Loss of isopropenyl radical (•C₃H₅) |

| 82 | [C₅H₆O]⁺• | Retro-Diels-Alder (RDA) type fragmentation |

| 69 | [C₅H₉]⁺ | Further fragmentation of the ring or side chain |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Common fragment for saturated cyclic ketones[9] |

| 41 | [C₃H₅]⁺ | Isopropenyl cation or allyl cation |

Visualizing the Fragmentation

The following diagram illustrates the principal fragmentation pathways originating from the molecular ion of this compound.

References

- 1. This compound | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound (1S,4S)-Dihydrocarvone (FDB014916) - FooDB [foodb.ca]

- 3. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 4. areme.co.jp [areme.co.jp]

- 5. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 6. (E)-dihydrocarvone [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. GCMS Section 6.11.2 [people.whitman.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. ppbio.inpa.gov.br [ppbio.inpa.gov.br]

Chirality and optical rotation of 1,6-Dihydrocarvone enantiomers

An In-Depth Technical Guide to the Chirality and Optical Rotation of 1,6-Dihydrocarvone Enantiomers

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of this compound, a significant chiral monoterpenoid ketone derived from the reduction of carvone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of its enantiomers and diastereomers, provides validated protocols for their synthesis and characterization, and explores the principles and practical application of optical rotation as a critical analytical tool. The correlation between absolute configuration and optical activity is detailed, supported by quantitative data and procedural workflows, underscoring the importance of stereochemical integrity in scientific research and pharmaceutical applications.

The Stereochemical Landscape of this compound

This compound, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a saturated ketone that retains the chiral center of its precursor, carvone, and introduces a second one upon reduction of the endocyclic double bond. This creates a rich stereochemical landscape comprising both enantiomers and diastereomers.

1.1. Chirality and Stereoisomerism

The structure of this compound contains two stereocenters, at carbon 2 (bearing the methyl group) and carbon 5 (bearing the isopropenyl group). This gives rise to a total of 2² = 4 possible stereoisomers. The relationship between these isomers is critical for understanding their distinct physical and biological properties.

The reduction of a single enantiomer of carvone, such as (R)-(-)-carvone, does not yield a single product but rather a mixture of two diastereomers: (1R, 4R)-trans-dihydrocarvone and (1R, 4S)-cis-dihydrocarvone.[1] The trans isomer is typically the major product. These two diastereomers have different physical properties and can be separated. Each of these diastereomers has a corresponding enantiomer, which is derived from (S)-(+)-carvone.

The relationships can be summarized as follows:

-

(1R, 4R)-trans-dihydrocarvone and (1S, 4S)-trans-dihydrocarvone are enantiomers.

-

(1R, 4S)-cis-dihydrocarvone and (1S, 4R)-cis-dihydrocarvone are enantiomers.

-

Any cis isomer is a diastereomer of any trans isomer.

1.2. Isomer Identification

Precise identification of each stereoisomer is paramount. The following table summarizes the key identifiers for the predominant trans enantiomers.

| Property | (+)-trans-Dihydrocarvone | (-)-trans-Dihydrocarvone |

| Systematic Name | (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one | (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one |

| Absolute Configuration | 1R, 4R | 1S, 4S |

| Sign of Rotation | Dextrorotatory (+) | Levorotatory (-) |

| CAS Number | 5524-05-0[2] | 5948-04-9[3][4][5] |

Synthesis and Characterization

The most direct method to produce enantiomerically pure this compound is through the stereospecific reduction of the corresponding carvone enantiomer.

2.1. Protocol: Synthesis via Conjugate Reduction of Carvone

This protocol describes the conjugate (1,4-addition) reduction of the α,β-unsaturated ketone system in carvone using zinc dust. This method selectively reduces the carbon-carbon double bond within the cyclohexenone ring while preserving the carbonyl group and the exocyclic double bond.[6]

Causality: Zinc metal in the presence of a proton source like acetic acid or aqueous base is a classic and cost-effective method for the conjugate reduction of enones. The reaction proceeds via the formation of a zinc enolate, which is subsequently protonated to yield the saturated ketone. This method is chosen for its high chemoselectivity, reliably producing dihydrocarvone with minimal side products.[7]

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-(-)-carvone (1 equivalent).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of methanol and water or ethanol.[1]

-

Reductant Addition: Add zinc dust (excess, ~2-3 equivalents) to the solution.

-

Initiation: Add a proton source, such as potassium hydroxide or acetic acid, to initiate the reaction.[7][8]

-

Reaction: Heat the mixture to reflux and stir vigorously for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc residue. Wash the residue with the alcohol solvent.

-

Extraction: Remove the bulk of the alcohol solvent using a rotary evaporator. Extract the remaining aqueous residue with a nonpolar organic solvent (e.g., diethyl ether or hexane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude dihydrocarvone. The product is typically a mixture of trans and cis diastereomers, with the trans isomer predominating in a ratio of approximately 4.5:1.[1]

-

Validation: The crude product can be further purified by column chromatography to separate the diastereomers and analyzed by GC-MS and ¹H NMR to confirm its structure and purity.

Optical Rotation: Principles and Measurement

Optical activity is the defining physical characteristic that distinguishes enantiomers.[9] It refers to the ability of a chiral molecule to rotate the plane of plane-polarized light. This phenomenon is measured using a polarimeter.

3.1. The Principle of Polarimetry